molecular formula C17H17ClN3+ B15281513 4-(3-chlorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium

4-(3-chlorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium

Cat. No.: B15281513
M. Wt: 298.8 g/mol
InChI Key: RLXKIUIMXXNUMQ-UHFFFAOYSA-N
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Description

4-(3-chlorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both chlorobenzyl and methylbenzyl groups in its structure makes it a unique molecule with specific chemical properties.

Preparation Methods

The synthesis of 4-(3-chlorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 3-chlorobenzyl chloride with 3-methylbenzylamine in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-(3-chlorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl positions, using reagents such as sodium methoxide or potassium tert-butoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-chlorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(3-chlorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium can be compared with other similar compounds, such as:

    4-(3-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium: This compound has a similar structure but with a different substitution pattern on the benzyl group.

    4-(3-chlorobenzyl)-1-(3-ethylbenzyl)-1H-1,2,4-triazol-4-ium: This compound has an ethyl group instead of a methyl group on the benzyl moiety.

    4-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-1,2,4-triazol-4-ium: This compound has a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17ClN3+

Molecular Weight

298.8 g/mol

IUPAC Name

4-[(3-chlorophenyl)methyl]-1-[(3-methylphenyl)methyl]-1,2,4-triazol-4-ium

InChI

InChI=1S/C17H17ClN3/c1-14-4-2-5-15(8-14)11-21-13-20(12-19-21)10-16-6-3-7-17(18)9-16/h2-9,12-13H,10-11H2,1H3/q+1

InChI Key

RLXKIUIMXXNUMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=[N+](C=N2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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